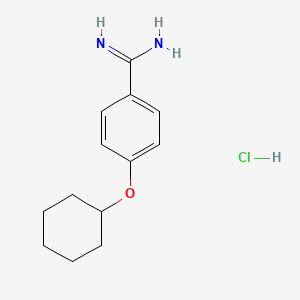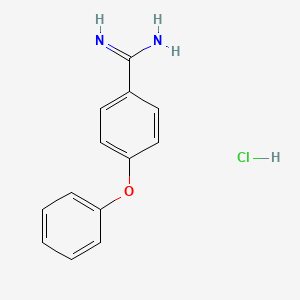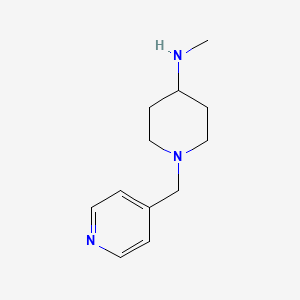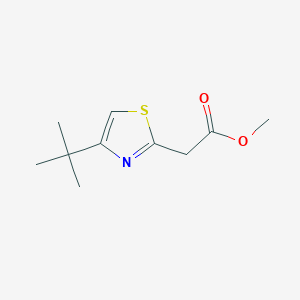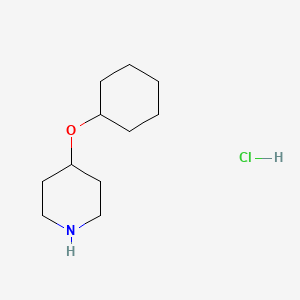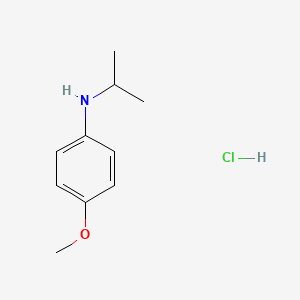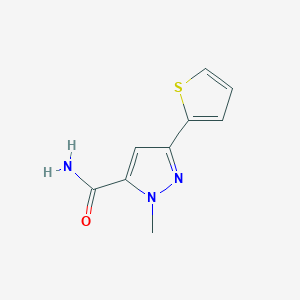
N1-Butyl-N1-methyl-2-(trifluoromethyl)benzene-1,4-diamine
Übersicht
Beschreibung
“N1-Butyl-N1-methyl-2-(trifluoromethyl)benzene-1,4-diamine” is a chemical compound with the molecular formula C12H17F3N2 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “N1-Butyl-N1-methyl-2-(trifluoromethyl)benzene-1,4-diamine” is characterized by the presence of a benzene ring substituted with two amine groups and a trifluoromethyl group . The average mass of the molecule is 246.272 Da .Physical And Chemical Properties Analysis
The compound is a white to light yellow crystal powder . The molecular formula is C12H17F3N2, and the average mass is 246.272 Da .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Derivatives : A study by Zissimou & Koutentis (2017) demonstrates the use of similar trifluoromethyl benzene diamines in organic synthesis, producing compounds that can be further utilized in various chemical reactions and applications.
Polymer Synthesis and Characterization : The work by Turac, Sahmetlioglu, & Toppare (2014) involves the electrochemical copolymerization of similar diamines with other compounds, leading to the formation of conducting copolymers characterized by techniques like cyclic voltammetry and scanning electron microscopy.
Material Properties and Applications : In the study by Qiu et al. (2006), derivatives of trifluoromethyl benzene diamines are used to synthesize polyimides with specific thermal, optical, and gas permeability properties, indicating potential applications in materials science, especially for high-performance membranes and films.
Electronic Device Applications : The research by Kim, Yokoyama, & Adachi (2012) discusses the use of similar diamine compounds in the production of organic light-emitting diodes (OLEDs). These compounds are used as hole injection layers in OLEDs, demonstrating their potential in electronic and optoelectronic applications.
Medical Research and Inhibitory Effects : A paper by Shin et al. (2004) focuses on a specific aromatic diamine compound that exhibits inhibitory effects on nuclear factor-kappaB transcriptional activity, highlighting potential applications in medical research and drug development.
Eigenschaften
IUPAC Name |
1-N-butyl-1-N-methyl-2-(trifluoromethyl)benzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F3N2/c1-3-4-7-17(2)11-6-5-9(16)8-10(11)12(13,14)15/h5-6,8H,3-4,7,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPCAKFXJKQYSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=C(C=C(C=C1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-Butyl-N1-methyl-2-(trifluoromethyl)benzene-1,4-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate](/img/structure/B1425261.png)
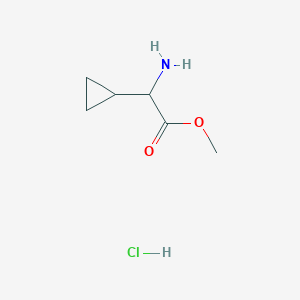
![1-[(3-Methylfuran-2-yl)carbonyl]piperidin-4-amine hydrochloride](/img/structure/B1425264.png)
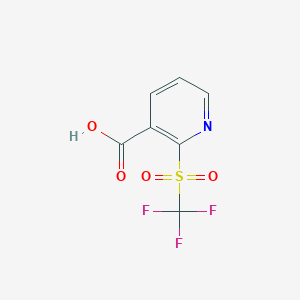
![4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1425266.png)
